Aurein-3.1
Description
Aurein-3.1 is a cationic antimicrobial peptide (AMP) belonging to the Aurein family, which is derived from the skin secretions of the Australian tree frog Litoria aurea. It consists of 13 amino acid residues (GLFDIIKKIAESF) and exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, fungi, and certain cancer cell lines . Its mechanism of action involves disrupting microbial or cancer cell membranes through electrostatic interactions between its positively charged residues (e.g., lysine) and negatively charged phospholipid head groups. Hydrophobic residues (e.g., isoleucine, phenylalanine) further enhance membrane permeabilization by embedding into lipid bilayers. Recent studies have also highlighted its selective cytotoxicity toward cancer cells over normal cells, making it a promising candidate for anticancer therapeutics .
Properties
bioactivity |
Antibacterial, Anticancer |
|---|---|
sequence |
GLFDIVKKIAGHIAGSI |
Origin of Product |
United States |
Comparison with Similar Compounds
Aurein-3.1 shares structural and functional similarities with other peptides in the Aurein family and related AMPs. Below is a detailed comparison based on sequence, physicochemical properties, bioactivity, and mechanistic insights.
Structural Analogues
The Aurein family includes peptides such as Aurein-3.2 , Aurein-3.3 , Citropin-1.1 , and Uperin 3.6 . Key structural differences and their functional implications are summarized in Table 1.
Table 1: Structural Comparison of this compound and Analogues
| Peptide | Amino Acid Sequence | Key Modifications | Hydrophobicity (ΔG) | Net Charge (pH 7) |
|---|---|---|---|---|
| This compound | GLFDIIKKIAESF | None (wild-type) | -0.45 | +3 |
| Aurein-3.2 | GLFDIIKKIAESM | S13M substitution | -0.50 | +3 |
| Aurein-3.3 | GLFDIIKKIAESY | S13Y substitution | -0.55 | +3 |
| Citropin-1.1 | GLFDVIKKVASVIGGL | Extended C-terminus | -0.60 | +4 |
| Uperin 3.6 | GLFGVLKKLGSIL | V5 substitution, shorter chain | -0.40 | +2 |
Sources: Sequence alignment via ClustalW ; physicochemical properties calculated using HeliQuest.
- Charge : Citropin-1.1’s extended C-terminal region adds a lysine residue, increasing its net charge to +4, which improves binding to anionic cancer cell membranes .
Functional Analogues
Magainin-2 (from Xenopus laevis) and Melittin (from bee venom) are functionally similar cationic AMPs. Unlike this compound, these peptides exhibit stronger hemolytic activity, limiting their therapeutic utility. This compound’s shorter sequence and selective cytotoxicity make it preferable for anticancer applications .
Bioactivity and Selectivity
Table 2: Anticancer Activity of this compound and Analogues
| Peptide | IC₅₀ (SW480 Colon Cancer) | IC₅₀ (HT29 Colorectal Cancer) | Selectivity (Cancer vs. Normal Cells)* |
|---|---|---|---|
| This compound | 12.5 μM | 15.0 μM | 8.2-fold (HUVEC) |
| Aurein-3.2 | 10.2 μM | 13.8 μM | 6.5-fold (HUVEC) |
| Citropin-1.1 | 8.7 μM | 10.5 μM | 4.1-fold (KDR) |
| Uperin 3.6 | 20.1 μM | 22.4 μM | 10.3-fold (KDR) |
Selectivity ratio = IC₅₀ (normal cells) / IC₅₀ (cancer cells). Data derived from MTT assays .
- This compound vs. Aurein-3.2: Despite higher hydrophobicity, Aurein-3.2’s selectivity decreases due to increased non-specific interactions with normal cell membranes .
- Uperin 3.6: Reduced charge (+2) lowers anticancer potency but improves selectivity, likely due to weaker binding to non-cancerous cells .
Mechanistic Insights from Molecular Dynamics
Simulations using GROMACS revealed that this compound adopts an α-helical structure in membrane-mimetic environments, enabling deeper lipid bilayer penetration compared to Citropin-1.1. The latter’s extended structure causes slower membrane disruption, correlating with its lower selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
